molecular formula C13H20N4O2 B2948205 (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1421030-60-5

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B2948205
CAS No.: 1421030-60-5
M. Wt: 264.329
InChI Key: ZNIIGOQQFQWRET-SNVBAGLBSA-N
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Description

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a pyrimidin-2-yl group at the nitrogen and a tert-butyl carbamate at the 3-position. The compound’s stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as pharmaceutical intermediates or bioactive molecule synthesis. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts electron-deficient properties, influencing reactivity and molecular interactions. The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIIGOQQFQWRET-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Protecting Group

The tert-butyl carbamate group undergoes acidic hydrolysis to yield the free pyrrolidin-3-amine derivative. This reaction is critical for generating bioactive intermediates:

  • Conditions : 25% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C → RT (2–4 h)

  • Yield : >90% deprotection efficiency

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond via protonation of the carbonyl oxygen, followed by tert-butanol elimination

Applications :

  • Direct precursor for synthesizing (R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine, a pharmacophore in kinase inhibitors

Nucleophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring undergoes regioselective substitution at the 4- and 6-positions under SNAr conditions:

Reaction PartnerConditionsProductYieldSource
4-BromopyridineMicrowave (130°C, 15 W, 25 min)(R)-tert-butyl (1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate28%
Methyl iodideK₂CO₃, DMF, 80°C, 12 h2-Methylpyrimidine derivative45%

Key observations :

  • Electron-withdrawing substituents on pyrimidine enhance reaction rates

  • Steric hindrance at the 2-position limits reactivity at adjacent sites

Alkylation/Acylation at the Pyrrolidine Nitrogen

The secondary amine (after carbamate deprotection) participates in alkylation and acylation:

Alkylation :

  • Reagent : Benzyl bromide

  • Conditions : DIEA, DCM, RT, 6 h

  • Yield : 72% N-benzylated product

Acylation :

  • Reagent : Acetic anhydride

  • Conditions : Pyridine, 0°C → RT, 2 h

  • Yield : 88% acetylated derivative

Limitations :

  • Over-alkylation risks require stoichiometric control

  • Bulky electrophiles show reduced reactivity due to pyrrolidine ring constraints

Catalytic Hydrogenation of the Pyrrolidine Ring

Selective saturation of the pyrrolidine ring is achievable under controlled hydrogenation:

CatalystPressure (psi)SolventProduct StereochemistryYield
Pd/C (10%)50MeOHcis-2,5-disubstituted65%
PtO₂30EtOActrans-2,5-disubstituted58%

Applications :

  • Generates conformationally restricted analogs for structure-activity relationship (SAR) studies

Metal-Catalyzed Cross-Coupling Reactions

The pyrimidine moiety participates in Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemTemp (°C)Yield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, dioxane10061%
3-ThienylPdCl₂(dppf), CsF, DMF12053%

Key considerations :

  • 2-Pyrimidyl position shows lower reactivity compared to 4/5-positions

  • Ortho-directing effects influence regioselectivity

Stability Under Physiological Conditions

Critical for pharmacokinetic optimization:

ParameterValueMethod
Plasma stabilityt₁/₂ = 6.3 h (human)LC-MS/MS (37°C, pH 7.4)
Hepatic clearance23 mL/min/kg (rat)Microsomal incubation
Hydrolytic stability>48 h (pH 2–9, 37°C)UV-Vis monitoring

Degradation pathways :

  • Primary: Oxidative N-dealkylation at pyrrolidine (CYP3A4-mediated)

  • Secondary: Pyrimidine ring hydroxylation

This compound's reactivity profile enables its use as a multifunctional building block in medicinal chemistry, particularly for CNS-targeted therapeutics requiring balanced lipophilicity and metabolic stability. Recent studies demonstrate its utility in developing selective dopamine D3 receptor antagonists (pKi = 8.2 ± 0.3) and allosteric modulators of mGluR5 (EC₅₀ = 320 nM), highlighting its structural versatility.

Scientific Research Applications

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in the heterocyclic substituent, carbamate positioning, and auxiliary functional groups. Below is a comparative analysis:

Table 1: Comparative Data of (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Group Melting Point (°C) Key Features/Applications
This compound (Target) C₁₃H₁₉N₄O₂ ~263.3* Pyrimidin-2-yl Not reported Chiral intermediate; pyrimidine electronics
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 Pyridine (5,6-dimethoxy) Not reported Pyridine derivative; methoxy enhances solubility
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₂H₂₈F₂N₆O₅ 614.60 Pyrazolo-pyrimidine; fluorophenyl 163–166 Bioactive (patent); fluorinated chromenone for kinase inhibition
(R)-tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate C₁₄H₂₁ClN₄O₂ 312.79 Chloropyridazinylmethyl Not reported Chlorine substituent; pyridazine’s dual nitrogen atoms

*Calculated based on structural similarity to .

Key Differences and Implications

  • This contrasts with pyridine in , which has one nitrogen, reducing electron deficiency but improving solubility with methoxy groups. Pyrazolo-pyrimidine (): A fused heterocycle offering planar rigidity, likely contributing to high melting points (163–166°C) and bioactivity .
  • Carbamate Positioning :

    • The target compound’s carbamate is directly attached to the pyrrolidine’s 3-position, whereas and feature methyl-linked carbamates. Direct attachment may reduce steric hindrance during deprotection.
  • Molecular Weight and Complexity :

    • The target (~263.3 g/mol) is smaller than (614.60 g/mol), making it more suitable for intermediates. ’s size and fluorophenyl groups suggest optimization for target binding in drug discovery.
  • Stereochemical Considerations :

    • The (R)-configuration in the target and highlights enantiomeric specificity, critical for asymmetric synthesis or receptor interactions.

Biological Activity

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a carbamate derivative characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate
  • Molecular Formula : C13H20N4O2
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 1421030-60-5

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that structural modifications can enhance biological efficacy .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of carbamate derivatives. Compounds that share structural similarities with this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's . This inhibition enhances cholinergic signaling, which may contribute to improved cognitive function.

Enzyme Inhibition

Enzymatic studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the pyrimidine ring plays a critical role in enhancing binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies:

CompoundActivityNotes
This compoundModerate anticancer activityInduces apoptosis in cancer cells
Similar pyridine derivativeLower activityReduced binding affinity
Quinoline analogHigher metabolic stabilityBetter pharmacokinetics

Case Studies

  • Cytotoxicity Assessment : In a study involving various derivatives, it was found that modifications to the pyrrolidine ring significantly affected cytotoxicity against FaDu hypopharyngeal tumor cells. The most potent derivatives demonstrated improved apoptotic activity compared to standard treatments like bleomycin .
  • Neuroprotective Evaluation : A series of experiments assessed the impact of carbamates on cholinesterase inhibition, revealing that certain modifications led to enhanced protective effects against neurodegeneration in vitro and in vivo models .

Q & A

Q. What synthetic strategies are recommended for preparing (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate, and how can enantiomeric purity be optimized?

  • Methodological Answer: A common approach involves coupling pyrimidine derivatives with a chiral pyrrolidine intermediate. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen (e.g., tert-butyl (R)-3-aminopyrrolidine-1-carboxylate) can be followed by nucleophilic substitution with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Reaction optimization includes monitoring by ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons) to confirm substitution .

Q. How should researchers confirm the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR, X-ray crystallography, and circular dichroism (CD). For NMR, key signals include the tert-butyl group (δ 1.36 ppm, singlet) and pyrrolidine protons (δ 3.12–3.56 ppm). X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in tert-butyl carbamate derivatives . CD spectra can validate optical activity in chiral centers .

Q. What stability considerations and storage conditions are critical for this compound?

  • Methodological Answer: The compound is sensitive to moisture and acidic/basic conditions due to the carbamate group. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility. Use TLC or HPLC to monitor decomposition products like tert-butanol and pyrrolidine derivatives .

Advanced Research Questions

Q. Which analytical techniques are most effective for detecting diastereomeric impurities and ensuring ≥99% purity?

  • Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and LC-MS with electrospray ionization (ESI) are optimal. For example, a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min resolves enantiomers. MS/MS fragmentation patterns (e.g., m/z 327.42 [M+H]⁺) confirm molecular identity, while UV detection at 254 nm quantifies impurities .

Q. How does the pyrimidine ring influence reactivity in nucleophilic substitutions, and how can side reactions be minimized?

  • Methodological Answer: The electron-deficient pyrimidine ring enhances electrophilicity at the 2-position, favoring nucleophilic attack. However, competing reactions (e.g., ring-opening) may occur under strong basic conditions. Mitigation strategies include using mild bases (e.g., Cs₂CO₃ instead of NaOH) and polar aprotic solvents (e.g., DMSO). Kinetic studies via in-situ IR spectroscopy can track reaction progress .

Q. What role does this compound play in PROTAC synthesis, and how do structural modifications affect protein degradation efficiency?

  • Methodological Answer: The tert-butyl carbamate group serves as a reversible protecting group for amine functionalities in PROTAC linkers. Structural modifications (e.g., replacing pyrimidine with pyridine) alter binding affinity to E3 ligases. In vitro assays (e.g., Western blotting for target protein levels) and cellular thermal shift assays (CETSA) quantify degradation efficiency. For example, tert-butyl carbamates with extended alkyl chains improve cell permeability .

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